Tanshindiol A

Description

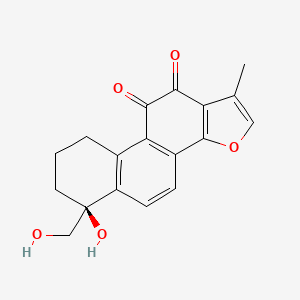

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHMQUSSYNZSTA-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Tanshindiol A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Tanshindiol A, a bioactive diterpenoid of significant interest for its potential therapeutic applications. The document details its primary plant origins, methods for its extraction and quantification, and insights into its molecular mechanism of action.

Natural Occurrence of this compound

This compound is a member of the tanshinone class of compounds, which are abietane-type norditerpenoid quinones. The primary and most well-documented natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge , a perennial plant in the mint family, Lamiaceae.[1][2] This traditional Chinese medicinal herb, commonly known as Danshen, has been used for centuries to treat various ailments, particularly cardiovascular diseases.[2]

While Salvia miltiorrhiza is the principal source, other species within the Salvia genus have also been reported to produce tanshinones, although the specific presence and concentration of this compound in these species are less characterized.[3] Research indicates that tanshinones are primarily localized in the roots of the plant, with significantly lower or undetectable levels in the aerial parts such as stems, leaves, and flowers.[4][5]

Table 1: Distribution of Major Phytochemicals in Salvia miltiorrhiza

| Plant Part | Major Bioactive Compounds Present | Presence of Tanshinones |

| Roots | Salvianolic acids, Tanshinones (including this compound), Diterpenoids | High |

| Stems | Salvianolic acids, Flavonoids, Triterpenes | Not detected |

| Leaves | Salvianolic acids, Flavonoids, Triterpenes | Not detected |

| Flowers | Salvianolic acids, Flavonoids, Triterpenes | Not detected |

Source: Adapted from a comparative analysis of chemical constituents in Salvia miltiorrhiza.[4]

Biosynthesis of this compound

This compound, like other tanshinones, is synthesized in Salvia miltiorrhiza through the methylerythritol phosphate (MEP) pathway. The biosynthesis begins with the formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic reactions involving cyclization and oxidation, the basic abietane skeleton is formed and subsequently modified to yield the various tanshinone structures.

Experimental Protocols

Extraction of this compound from Salvia miltiorrhiza Roots

This protocol describes an ultrasonic-assisted extraction (UAE) method, which enhances extraction efficiency and reduces extraction time.

Materials and Reagents:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethanol (95%) or Methanol

-

Ultrasonic bath

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Salvia miltiorrhiza root and place it in a 250 mL flask.

-

Add 100 mL of 95% ethanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 40°C.[6]

-

After sonication, filter the mixture through Whatman No. 1 filter paper. Alternatively, centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the residue with another 100 mL of 95% ethanol to ensure complete extraction.

-

Combine the filtrates/supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.

-

The resulting crude extract can be used for further purification or analysis.

Quantification of this compound using UPLC-MS/MS

This protocol outlines a sensitive and accurate method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate this compound from other tanshinones. A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2-5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound need to be determined using a pure standard.

Sample Preparation:

-

Accurately weigh the dried extract obtained from the extraction protocol.

-

Dissolve the extract in methanol to a concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

Standard Curve Preparation:

-

Prepare a stock solution of pure this compound standard in methanol (1 mg/mL).

-

Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Analyze the standard solutions using the UPLC-MS/MS method to construct a calibration curve.

Data Analysis:

-

Inject the prepared sample solution into the UPLC-MS/MS system.

-

Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transition.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway Modulation

Recent studies have identified that tanshindiols, including this compound, exert their biological effects, at least in part, by modulating epigenetic mechanisms. Specifically, they have been shown to be inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase.

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound can lead to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes that are silenced in various cancers.

This guide provides a foundational understanding for researchers and professionals working with this compound. Further research is warranted to explore the full range of its natural sources, optimize extraction and purification processes, and fully elucidate its mechanisms of action for potential drug development.

References

- 1. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

In-Depth Technical Guide: Isolation of Tanshindiol A from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Tanshindiol A, a bioactive diterpenoid from the roots of Salvia miltiorrhiza (Danshen). This document outlines the essential experimental protocols, quantitative data, and relevant biological context to support research and development efforts.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicinal herb with a rich history of use in treating cardiovascular and cerebrovascular diseases. Its therapeutic effects are largely attributed to a class of lipophilic compounds known as tanshinones. Among these, this compound is a minor constituent that has garnered interest for its potential pharmacological activities. This guide focuses on the technical aspects of its isolation and characterization.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general workflow can be established based on the common procedures for separating tanshinones from Salvia miltiorrhiza. The following protocols are synthesized from established methods for isolating related tanshinone compounds and should be adapted and optimized for the specific target of this compound.

Extraction of Crude Tanshinones

The initial step involves the extraction of the lipophilic compounds from the dried roots of Salvia miltiorrhiza.

Methodology:

-

Material Preparation: Obtain dried and powdered roots of Salvia miltiorrhiza.

-

Solvent Extraction:

-

Perform reflux extraction of the powdered plant material with 95% ethanol. This is a common method for obtaining a crude extract rich in tanshinones.[1]

-

Alternatively, ethyl acetate can be used as the extraction solvent under reflux.[2]

-

Another approach involves sequential extraction, starting with a less polar solvent like n-hexane to remove lipids, followed by extraction with ethanol or methanol.

-

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process that typically involves various chromatographic techniques to separate the complex mixture of tanshinones.

Methodology:

-

Macroporous Resin Chromatography:

-

The crude extract is dissolved in an appropriate solvent and subjected to column chromatography using a non-polar macroporous adsorption resin (e.g., D101).[1]

-

Elution is performed with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90% ethanol).[3] The fraction eluted with high-concentration ethanol is expected to be enriched with tanshinones.

-

-

Silica Gel Column Chromatography:

-

The tanshinone-rich fraction is further purified by silica gel column chromatography.

-

A gradient elution system of n-hexane and ethyl acetate is commonly employed to separate compounds based on polarity.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step often involves preparative reversed-phase HPLC to obtain highly pure this compound.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water.

-

Quantitative Data

Table 1: Yield and Purity of Tanshinones from Salvia miltiorrhiza by HSCCC [2]

| Compound | Yield (mg from 300 mg crude extract) | Purity (%) |

| Dihydrotanshinone I | - | 88.1 |

| Cryptotanshinone | - | 98.8 |

| Tanshinone I | - | 93.5 |

| Tanshinone IIA | - | 96.8 |

Table 2: Spectroscopic Data for Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Spectroscopic Method | Purpose |

| UV Spectroscopy | Provides information about the chromophore system. |

| IR Spectroscopy | Identifies functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. High-resolution MS (HR-MS) provides the elemental composition. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon and proton framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for complete structure determination.[5] |

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-defined in the literature, related tanshinones have been shown to exert their biological effects through various signaling pathways. It is plausible that this compound may share similar mechanisms of action.

Tanshinones have been reported to target several key signaling pathways involved in cancer and inflammation, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several tanshinones have been shown to inhibit this pathway.[6]

-

MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[6]

-

JAK-STAT Pathway: This pathway is involved in immune responses and cell growth.[7]

-

NF-κB Pathway: A key regulator of inflammation and immune responses.[8]

It has been reported that Tanshindiol B and C, structurally similar to this compound, are inhibitors of the EZH2 histone methyltransferase, suggesting a potential role in epigenetic regulation.[9]

Visualizations

Experimental Workflow for Tanshinone Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinone IIA isolated from Salvia miltiorrhiza elicits the cell death of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Angiogenesis Screening and Mechanism of Action of Novel Tanshinone Derivatives Produced by One-Pot Combinatorial Modification of Natural Tanshinone Mixture from Salvia Miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Tanshinone against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Tanshindiol A: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Machinery Behind a Promising Bioactive Compound

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Tanshindiol A, a bioactive diterpenoid found in the medicinal plant Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and metabolic engineering of tanshinones.

Introduction to this compound and the Tanshinone Family

Tanshinones are a class of abietane-type norditerpenoid quinones that are the primary lipophilic bioactive constituents of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1][2][3] Among the dozens of identified tanshinones, this compound, along with its related diol counterparts, has garnered interest for its potential pharmacological activities. The biosynthesis of these complex natural products involves a multi-step enzymatic cascade, starting from common isoprenoid precursors. Elucidating this pathway is crucial for enabling the biotechnological production of specific high-value tanshinones like this compound.

The Core Biosynthetic Pathway to Tanshinone Precursors

The biosynthesis of all tanshinones, including this compound, originates from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][3] These precursors are synthesized through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP).[1]

The commitment to the tanshinone scaffold begins with the cyclization of GGPP. This two-step process is catalyzed by a pair of diterpene synthases:

-

Copalyl Diphosphate Synthase (SmCPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP), establishing the bicyclic core of the molecule.[1]

-

Kaurene Synthase-Like (SmKSL): SmKSL then mediates the ionization of the diphosphate group and a subsequent cyclization and rearrangement cascade to produce the tricyclic abietane diterpene, miltiradiene .[1]

Miltiradiene is the first stable hydrocarbon intermediate specific to the tanshinone pathway. Its formation is a critical branching point from other diterpenoid pathways.

The Central Role of Cytochrome P450s in Oxidative Modifications

Following the formation of miltiradiene, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins that catalyze a wide range of reactions, primarily hydroxylations.[1]

Formation of Ferruginol: The Gateway to Tanshinone Diversity

The first key oxidative step is the conversion of miltiradiene to ferruginol . This reaction is catalyzed by CYP76AH1 , a member of the CYP76AH subfamily.[4][5] This enzyme carries out a unique four-electron oxidation cascade, resulting in the aromatization of the C-ring and the introduction of a hydroxyl group at the C-12 position.[4] Ferruginol is a crucial intermediate, and its production in heterologous systems like yeast has been achieved, paving the way for the synthetic biology-based production of tanshinones.[4][5]

Subsequent Hydroxylations and the Path to Structural Diversity

From ferruginol, the pathway branches out, leading to a diverse array of tanshinones through the action of other CYP enzymes and dioxygenases. While the specific enzymes responsible for the C-1 and C-2 hydroxylation to form this compound have not yet been definitively identified in the scientific literature, several other key oxidative enzymes have been characterized, providing insight into the subsequent steps of tanshinone biosynthesis:

-

CYP76AH3: This enzyme exhibits promiscuous activity, catalyzing the hydroxylation of ferruginol at the C-11 position to produce 11-hydroxyferruginol, and can also introduce a carbonyl group at C-7 to form sugiol, which can be further hydroxylated to 11-hydroxysugiol.[6][7]

-

CYP76AK1, CYP76AK2, and CYP76AK3: These enzymes are responsible for the hydroxylation of the C-20 methyl group of various tanshinone intermediates.[6][8]

-

Sm2OGD25: A 2-oxoglutarate-dependent dioxygenase has been identified that catalyzes the hydroxylation of sugiol at the C-15 and C-16 positions to produce hypargenin B and crossogumerin C, respectively.[4][5]

The current understanding suggests that a combination of these and other yet-to-be-discovered enzymes contribute to the rich structural diversity of the tanshinone family. The formation of this compound likely involves specific hydroxylases that act on a ferruginol-derived intermediate to introduce hydroxyl groups at the C-1 and C-2 positions of the A-ring.

Quantitative Analysis of Tanshinone Biosynthesis

The quantification of tanshinones and their biosynthetic intermediates is essential for understanding the pathway flux and for metabolic engineering efforts. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice for the sensitive and specific detection of these compounds.[9][10][11]

Table 1: Quantitative Data on Tanshinone Production in Engineered Salvia miltiorrhiza

| Transgene(s) Overexpressed | Plant System | Key Metabolite(s) Measured | Fold Increase vs. Control | Reference |

| SmHMGR and SmGGPPS | Hairy Roots | Total Tanshinones | ~4.74 | [12] |

Note: This table summarizes representative data on the enhancement of total tanshinone production through metabolic engineering. Specific quantitative data for this compound and its immediate precursors are limited in the current literature.

Experimental Protocols

Heterologous Expression and Functional Characterization of CYP450 Enzymes in Yeast

A common and effective method for characterizing the function of plant CYP450 enzymes is through heterologous expression in Saccharomyces cerevisiae.

Experimental Workflow:

-

Gene Cloning and Vector Construction: The full-length cDNA of the candidate CYP450 gene is cloned into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain. Strains like WAT11, which co-express a cytochrome P450 reductase (CPR) from Arabidopsis thaliana, are often used to ensure sufficient electron transfer to the heterologously expressed P450.

-

Microsome Isolation:

-

Yeast cultures are grown to mid-log phase and then induced for protein expression.

-

Cells are harvested by centrifugation and washed.

-

The cell pellet is resuspended in an ice-cold lysis buffer containing protease inhibitors.

-

Cells are lysed using methods such as glass bead vortexing or a French press.

-

The homogenate is subjected to a series of centrifugations to pellet cell debris and mitochondria.

-

The supernatant is then ultracentrifuged to pellet the microsomal fraction, which contains the membrane-bound CYP450 enzymes.[13][14][15][16]

-

-

In Vitro Enzyme Assays:

-

The microsomal pellet is resuspended in a reaction buffer.

-

The reaction is initiated by adding the substrate (e.g., ferruginol) and an NADPH-regenerating system.

-

The reaction mixture is incubated at an optimal temperature for a defined period.

-

The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).[7]

-

-

Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to identify and quantify the enzymatic products.[9][10]

LC-MS/MS for Quantification of Hydroxylated Tanshinones

Methodology:

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable organic solvent (e.g., methanol or acetone). The extract is then filtered before analysis.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water (often containing a small amount of formic acid) and acetonitrile or methanol.

-

Mass Spectrometry Detection:

Visualizing the Biosynthetic Pathway and Experimental Workflows

Future Directions

The biosynthesis of this compound is a complex process that is not yet fully understood. A significant knowledge gap remains in the identification and characterization of the specific enzymes responsible for the C-1 and C-2 hydroxylation of the tanshinone backbone. Future research efforts should focus on:

-

Functional genomics and transcriptomics: To identify candidate CYP450s or dioxygenases that are co-expressed with known tanshinone biosynthetic genes in S. miltiorrhiza.

-

In vitro and in vivo functional characterization: To confirm the activity of candidate enzymes using the experimental workflows described in this guide.

-

Metabolic engineering: To engineer microbial or plant-based systems for the targeted production of this compound by expressing the complete biosynthetic pathway once all enzymes are identified.

The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into plant specialized metabolism but also open up new avenues for the sustainable production of this and other valuable medicinal compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]

- 6. preprints.org [preprints.org]

- 7. Functional Study and Efficient Catalytic Element Mining of CYP76AHs in Salvia Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted mutagenesis of CYP76AK2 and CYP76AK3 in Salvia miltiorrhiza reveals their roles in tanshinones biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic engineering tanshinone biosynthetic pathway in Salvia miltiorrhiza hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Microsome Isolation from Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tanshindiol A and its Potential as a Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshindiol A, a diterpenoid derived from the medicinal plant Salvia miltiorrhiza (Danshen), belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. While direct evidence for this compound as a xanthine oxidase (XO) inhibitor is not extensively documented in publicly available research, studies on structurally related tanshinones from the same plant have demonstrated notable inhibitory effects on this key enzyme in purine metabolism. This technical guide consolidates the existing knowledge on the xanthine oxidase inhibitory potential of compounds structurally similar to this compound, providing a framework for future research and drug development endeavors.

Introduction to Xanthine Oxidase and its Inhibition

Xanthine oxidase is a crucial enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and kidneys, causing conditions like gout and kidney stones. Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and associated disorders.

Xanthine Oxidase Inhibitory Activity of Tanshinones

Direct experimental data on the xanthine oxidase inhibitory activity of this compound is currently limited. However, research on other diterpenoid tanshinones isolated from Salvia miltiorrhiza provides valuable insights into the potential of this compound class. A key study investigated the effects of cryptotanshinone and methylenetanshinone on xanthine oxidase activity.[2]

Table 1: Quantitative Data on Xanthine Oxidase Inhibition by Tanshinones

| Compound | IC50 (μmol·L⁻¹) | Ki (μmol·L⁻¹) | Inhibition Mode | Reference |

| Cryptotanshinone | 70 | 17.8 | Competitive | [2] |

| Methylenetanshinone | 67 | 25.9 | Competitive | [2] |

| Allopurinol (Control) | 60 | - | Competitive | [2] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.

These findings suggest that tanshinones are competitive inhibitors of xanthine oxidase, with potencies comparable to the clinically used drug, allopurinol.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the study of tanshinone-mediated xanthine oxidase inhibition, which can be adapted for evaluating this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of xanthine oxidase by measuring the rate of uric acid formation.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (e.g., this compound, cryptotanshinone, methylenetanshinone) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: In a cuvette, combine the phosphate buffer, a solution of the test compound at various concentrations, and the xanthine oxidase enzyme solution.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the xanthine substrate solution to the mixture to start the enzymatic reaction.

-

Measurement: Immediately measure the increase in absorbance at 290 nm over a set period (e.g., 3-5 minutes) using a spectrophotometer. The formation of uric acid results in an increase in absorbance at this wavelength.

-

Calculation of Inhibition: The rate of uric acid formation is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

-

Determination of IC50 and Ki: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) and the mode of inhibition can be determined using Dixon plots, which involve measuring the reaction rate at different substrate and inhibitor concentrations.[2]

Potential Mechanism of Action and Signaling Pathways

Studies on various compounds from Salvia miltiorrhiza suggest that they may exert their xanthine oxidase inhibitory effects by binding to the molybdenum-pterin center domain of the enzyme, which is the active site for substrate oxidation.[3][4] This competitive inhibition mechanism prevents the substrate (xanthine) from accessing the active site, thereby reducing the production of uric acid.

While a specific signaling pathway for this compound's action on xanthine oxidase is not yet elucidated, the general mechanism of competitive inhibition can be visualized.

Visualizations

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Caption: Workflow of the in vitro xanthine oxidase inhibition assay.

Proposed Mechanism of Competitive Inhibition

Caption: Competitive inhibition of xanthine oxidase by a tanshinone.

Conclusion and Future Directions

While direct experimental validation for this compound as a xanthine oxidase inhibitor is pending, the available data on structurally similar tanshinones strongly suggest its potential in this regard. The competitive inhibition mechanism observed for cryptotanshinone and methylenetanshinone provides a solid foundation for hypothesizing a similar mode of action for this compound. Future research should focus on isolating or synthesizing pure this compound and subjecting it to rigorous in vitro and in vivo testing to determine its IC50 and Ki values for xanthine oxidase inhibition. Furthermore, detailed structural biology studies, such as X-ray crystallography, could elucidate the precise binding interactions between this compound and the active site of xanthine oxidase, paving the way for the rational design of more potent and selective inhibitors for the treatment of hyperuricemia and related conditions.

References

- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 2. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 3. Exploring the interaction between Salvia miltiorrhiza and xanthine oxidase: insights from computational analysis and experimental studies combined with enzyme channel blocking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the interaction between Salvia miltiorrhiza and xanthine oxidase: insights from computational analysis and experimental studies combined with enzyme channel blocking - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Anticancer Potential of Tanshindiol A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tanshindiol A, a member of the tanshinone family of bioactive molecules derived from Salvia miltiorrhiza, has emerged as a compound of interest in oncology research. This document provides a comprehensive technical overview of the anticancer properties of this compound and its close structural analogs, Tanshindiol B and C. It details their effects on cancer cell proliferation, apoptosis, and cell cycle progression. Furthermore, this guide outlines the key signaling pathways implicated in their mechanism of action and provides detailed experimental protocols for the investigation of these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The tanshinones, a class of abietane diterpenes isolated from the dried root of Salvia miltiorrhiza (Danshen), have a long history of use in traditional Chinese medicine. Modern phytochemical and pharmacological studies have identified numerous tanshinone compounds, including this compound, B, and C, which exhibit a range of biological activities. Notably, emerging evidence points to the significant anticancer potential of these molecules, making them attractive candidates for further investigation and development. This guide focuses on the anticancer properties of this compound, with comparative data from Tanshindiol B and C to provide a broader context for their therapeutic potential.

Anticancer Mechanisms of Tanshindiols

The anticancer effects of tanshindiols are multifaceted, involving the inhibition of cell growth, induction of programmed cell death (apoptosis), and disruption of the cell cycle.

Inhibition of Cancer Cell Growth

Tanshindiols have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological processes, in this case, cell proliferation.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 | [1] |

| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | [2] |

| Tanshindiol B | EZH2 (enzymatic assay) | - | 0.52 | [2][3][4] |

| Tanshindiol C | EZH2 (enzymatic assay) | - | 0.55 | [2][3][4] |

Induction of Apoptosis

A crucial mechanism of anticancer agents is the induction of apoptosis, a form of programmed cell death. Studies on Tanshindiol C have shown its ability to trigger apoptosis in hepatocellular carcinoma cells. This is associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is often characterized by uncontrolled cell division. Tanshindiol C has been shown to cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells, thereby preventing them from proceeding to mitosis and proliferation.[1]

Signaling Pathways Modulated by Tanshindiols

The anticancer effects of tanshindiols are mediated through the modulation of specific intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on the closely related compound, tanshinol, and other tanshinones provide strong indications of the likely pathways involved.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Studies on tanshinol have demonstrated its ability to inhibit the phosphorylation of PI3K and Akt in hepatocellular carcinoma cells, both in vitro and in vivo.[5][6] This inhibition leads to downstream effects such as the induction of apoptosis. Given the structural similarity, it is hypothesized that this compound may exert its anticancer effects through a similar mechanism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is a common feature of many cancers. While direct evidence for this compound's effect on this pathway is limited, other tanshinones have been shown to modulate MAPK signaling.[9] Further research is warranted to elucidate the specific interactions of this compound with this pathway.

EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed in various cancers.[10] Tanshindiol B and C have been identified as potent inhibitors of EZH2, suggesting a novel epigenetic mechanism for their anticancer activity.[2][3][4] This inhibition leads to the reactivation of tumor suppressor genes and subsequent suppression of cancer cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of tanshindiols.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

References

- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]

- 4. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]

- 10. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiovascular Effects of Tanshindiol A: A Technical Overview Based on Related Tanshinones

Disclaimer: Direct scientific literature detailing the specific cardiovascular effects of Tanshindiol A is currently limited. This technical guide, therefore, presents a comprehensive overview of the well-documented cardiovascular effects of closely related tanshinones, primarily Tanshinone IIA and Tanshindiol C, which are also derived from Salvia miltiorrhiza (Danshen). The experimental data and signaling pathways described herein are based on these related compounds and serve as a predictive framework for the potential activities of this compound. Researchers are advised to consider this information as a foundation for further investigation into the specific properties of this compound.

Introduction to Tanshinones and Cardiovascular Health

Tanshinones, the major lipophilic constituents extracted from the root of Salvia miltiorrhiza, have a long history in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. These compounds, including the well-studied Tanshinone IIA, exhibit a wide range of cardioprotective activities, such as anti-atherosclerosis, anti-cardiac hypertrophy, antioxidant, and anti-arrhythmic effects. The diverse pharmacological actions of tanshinones stem from their ability to modulate multiple cellular signaling pathways involved in cardiovascular homeostasis and pathology.

Key Cardiovascular Effects of Related Tanshinones

The cardiovascular effects of tanshinones have been investigated in various preclinical models, demonstrating their therapeutic potential in several key areas of cardiovascular disease.

Attenuation of Cardiac Hypertrophy

Cardiac hypertrophy, an adaptive response of the heart to pressure overload, can lead to heart failure if it becomes pathological. Studies have shown that Tanshinone IIA can alleviate cardiac hypertrophy. For instance, in a model of angiotensin II (Ang II)-induced cardiac hypertrophy, Tanshinone IIA was found to inhibit the increase in cardiomyocyte size and the expression of hypertrophic markers. It has been demonstrated that Tanshinone IIA can attenuate isoproterenol (ISO)-induced cardiomyocyte hypertrophy by inhibiting the Calcineurin/NFATc3 signaling pathway.

Anti-Atherosclerotic Activity

Atherosclerosis, a chronic inflammatory disease of the arteries, is a major cause of cardiovascular events. Tanshinones have shown promise in combating atherosclerosis through various mechanisms. Tanshindiol C, for example, has been found to inhibit the formation of macrophage foam cells, a critical step in the development of atherosclerotic plaques, by activating the Prdx1/ABCA1 signaling pathway.

Antihypertensive Effects

Several studies have indicated that tanshinones possess antihypertensive properties. Oral administration of Tanshinone IIA has been shown to decrease systolic blood pressure in spontaneously hypertensive rats (SHRs). The underlying mechanism appears to involve vasodilation, as Tanshinone IIA can induce concentration-dependent relaxation in isolated aortic rings. This vasorelaxant effect is thought to be mediated, at least in part, through the opening of ATP-sensitive K+ channels, leading to a decrease in intracellular calcium concentrations in vascular smooth muscle cells.

Quantitative Data on the Cardiovascular Effects of Related Tanshinones

The following tables summarize the quantitative data from key preclinical studies on the cardiovascular effects of Tanshinone IIA and Tanshindiol C.

Table 1: Effects of Tanshinone IIA on Cardiac Hypertrophy

| Experimental Model | Compound & Dosage | Key Findings | Reference |

| Angiotensin II-induced hypertrophic H9c2 cells | Tanshinone IIA (25, 50, 100 μM) | Dose-dependently inhibited the increase in cardiomyocyte size and the mRNA and protein expression of ANP, BNP, and β-MHC. | |

| Isoproterenol-induced hypertrophic neonatal rat cardiomyocytes | Tanshinone IIA (10, 30, 100 μM) | Markedly inhibited the increase of cell surface area and the mRNA levels of ANP, BNP, and β-MHC. | |

| Transverse Aortic Constriction (TAC) in mice | Tanshinone IIA | Reduced cardiomyocyte size and inhibited the expression of galectin-3. |

Table 2: Effects of Tanshinone IIA on Blood Pressure

| Experimental Model | Compound & Dosage | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHRs) | Danshen (i.p. injection, 10 mg/kg) | Significantly lowered systolic blood pressure. | |

| Spontaneously Hypertensive Rats (SHRs) | Tanshinone IIA (oral administration) | Decreased systolic blood pressure. | |

| Isolated SHR aortic rings | Tanshinone IIA | Produced concentration-dependent relaxation. |

Table 3: Effects of Tanshindiol C on Macrophage Foam Cell Formation

| Experimental Model | Compound & Dosage | Key Findings | Reference |

| oxLDL-induced macrophages | Tanshindiol C | Ameliorated macrophage foam cell formation in a Prdx1-dependent manner. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the cited studies on related tanshinones.

Induction and Assessment of Cardiac Hypertrophy

-

In Vitro Model: Cardiomyocyte hypertrophy can be induced in neonatal rat ventricular myocytes (NRVMs) or H9c2 cells by treatment with agonists such as angiotensin II (Ang II) or isoproterenol (ISO).

-

Cell Culture: NRVMs are typically isolated from the ventricles of 1-3 day old Sprague-Dawley rats. H9c2 cells are a rat myocardial cell line.

-

Induction: Cells are treated with Ang II (e.g., 1 μM) or ISO (e.g., 10 μM) for a specified period (e.g., 24-48 hours).

-

Assessment: Hypertrophy is quantified by measuring cardiomyocyte surface area using immunofluorescence staining for α-actinin, and by analyzing the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) via qPCR and Western blotting.

-

-

In Vivo Model: The transverse aortic constriction (TAC) model in mice is a commonly used surgical procedure to induce pressure overload-induced cardiac hypertrophy.

-

Procedure: A suture is tied around the transverse aorta to create a partial constriction, leading to increased pressure in the left ventricle.

-

Assessment: Cardiac hypertrophy is evaluated through echocardiography to measure cardiac dimensions and function, and histological analysis of heart sections to determine cardiomyocyte size.

-

Evaluation of Antihypertensive Effects

-

Animal Model: Spontaneously hypertensive rats (SHRs) are a widely used genetic model of hypertension.

-

Blood Pressure Measurement: Systolic blood pressure is typically measured using the tail-cuff method.

-

-

Ex Vivo Vasodilation Assay:

-

Preparation: Thoracic aortas are isolated from SHRs, cut into rings, and mounted in an organ bath containing Krebs solution.

-

Procedure: The aortic rings are pre-contracted with an agonist like phenylephrine or KCl. The vasorelaxant effect of tanshinones is then assessed by adding cumulative concentrations of the compound to the bath.

-

Macrophage Foam Cell Formation Assay

-

Cell Culture: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are used.

-

Induction: Foam cell formation is induced by incubating macrophages with oxidized low-density lipoprotein (oxLDL).

-

Assessment: The accumulation of intracellular lipids is visualized by Oil Red O staining and quantified. The expression of proteins involved in cholesterol efflux, such as ABCA1, is measured by Western blotting.

Signaling Pathways Modulated by Related Tanshinones

The cardioprotective effects of tanshinones are mediated through their interaction with various signaling pathways.

Anti-hypertrophic Signaling

Tanshinone IIA has been shown to inhibit cardiac hypertrophy by modulating several key signaling pathways:

-

Calcineurin/NFATc3 Pathway: Tanshinone IIA can attenuate the upregulation of Calcineurin and its downstream target, the nuclear factor of activated T-cells c3 (NFATc3), which are crucial mediators of pathological cardiac hypertrophy.

-

Galectin-3 and m6A Modification: Tanshinone IIA can inhibit the expression of galectin-3, a protein implicated in cardiac hypertrophy, potentially through the regulation of m6A RNA methylation.

Tanshindiol A as an EZH2 histone methyltransferase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tanshindiols as EZH2 Histone Methyltransferase Inhibitors

Executive Summary: Enhancer of zeste homolog 2 (EZH2), the catalytic core of the Polycomb repressive complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 mediates gene silencing, which is crucial for cellular processes like differentiation, proliferation, and apoptosis.[2] Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, making it a prominent therapeutic target.[2][3] Natural products represent a promising source for novel therapeutic agents.[4] Tanshindiols, a class of compounds derived from the medicinal plant Salvia miltiorrhiza, have been identified as potent inhibitors of EZH2.[5][6] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental validation of tanshindiols as EZH2 inhibitors, intended for researchers and drug development professionals.

EZH2 and its Role in Oncology

EZH2 functions as the enzymatic engine of the PRC2 complex, which also includes core subunits SUZ12 and EED.[1] The primary function of this complex is to place a trimethyl mark on histone H3 at lysine 27. This epigenetic modification, H3K27me3, is a hallmark of facultative heterochromatin, leading to the transcriptional repression of target genes.[2] In many cancers, EZH2 is overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell growth and metastasis.[1][6] Consequently, the development of small molecule inhibitors that target the methyltransferase activity of EZH2 is a key strategy in modern cancer therapy.[7]

Quantitative Analysis of Tanshindiol-Mediated EZH2 Inhibition

Screening of natural product libraries led to the identification of tanshindiols as a novel class of EZH2 inhibitors. Specifically, Tanshindiol B and Tanshindiol C have demonstrated potent inhibition of EZH2's methyltransferase activity in biochemical assays.

Table 1: In Vitro Enzymatic Inhibition of EZH2

| Compound | Target | IC50 (µM) | Assay Type |

|---|---|---|---|

| Tanshindiol B | EZH2 | 0.52 | In Vitro Enzymatic Assay[5][6][8] |

| Tanshindiol C | EZH2 | 0.55 | In Vitro Enzymatic Assay[5][6][8] |

In addition to enzymatic inhibition, Tanshindiol C has shown activity in cell-based assays, effectively suppressing the growth of cancer cells that are dependent on EZH2 activity.

Table 2: Cell-Based Activity of Tanshindiol C

| Compound | Cell Line | IC50 (µM) | Phenotype Measured |

|---|

| Tanshindiol C | Pfeiffer (DLBCL) | 1.5 | Cell Proliferation[6] |

The Pfeiffer cell line is derived from a diffuse large B-cell lymphoma (DLBCL) and harbors an activating EZH2 (A677G) mutation, making it particularly sensitive to EZH2 inhibition.[5][6][8]

Mechanism of Action

Kinetic and molecular docking studies have elucidated the mechanism by which tanshindiols inhibit EZH2. The data support a competitive inhibition model where tanshindiols occupy the binding site of the S-adenosylmethionine (SAM) cofactor.[5][8] SAM is the universal methyl group donor required for the histone methylation reaction. By blocking the binding of SAM, tanshindiols prevent the transfer of a methyl group to histone H3, thereby decreasing global H3K27me3 levels.[5][6][8] This leads to the de-repression of PRC2 target genes.

Downstream Signaling Pathways

Inhibition of EZH2 has far-reaching consequences on cellular signaling. By preventing the silencing of key regulatory genes, EZH2 inhibitors can modulate multiple oncogenic pathways. While direct pathway modulation by this compound is under investigation, the effects of EZH2 inhibition in general are well-documented and include:

-

Wnt/β-Catenin Pathway: EZH2 can regulate Wnt signaling, and its inhibition can lead to changes in cell fate and proliferation.[1][9]

-

PI3K/Akt/mTOR Pathway: Crosstalk exists between the PI3K/Akt pathway and EZH2. Akt can phosphorylate EZH2, affecting its function, and EZH2 inhibition can, in turn, impact this survival pathway.[1]

-

MAPK Signaling: The MEK/ERK pathway has been shown to be linked to EZH2 expression and activity.[1] Additionally, EZH2 can regulate the activation of the p38 MAPK pathway, which is involved in breast cancer invasion and metastasis.[10]

-

STAT3 Signaling: EZH2 can methylate and activate STAT3, a key transcription factor in many cancers. EZH2 inhibition can therefore block this pro-oncogenic signaling axis.[3]

Key Experimental Protocols

Validation of tanshindiols as EZH2 inhibitors involves a series of biochemical and cell-based assays.[5][6][8] The following are representative methodologies.

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

This assay quantitatively measures the enzymatic activity of EZH2 and its inhibition by a test compound.

-

Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2).

-

Enzyme and Substrates: In a 96-well plate, add recombinant human PRC2 complex, a histone H3 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.

-

Inhibitor Addition: Add varying concentrations of this compound/B/C (or other test compounds) dissolved in DMSO. Include a DMSO-only control.

-

Incubation: Incubate the plate at 30°C for 1 hour to allow the methylation reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding an acid or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection: If using radiolabeling, capture the methylated histones on a filter plate, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter. Alternatively, use antibody-based detection (ELISA) for H3K27me3.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.

Western Blotting for Cellular H3K27me3 Levels

This method is used to assess the effect of the inhibitor on EZH2 activity within cancer cells.

-

Cell Culture and Treatment: Plate cancer cells (e.g., Pfeiffer) and allow them to adhere. Treat the cells with various concentrations of Tanshindiol C for 48-72 hours.

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of histone extract onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for H3K27me3.

-

Incubate with a primary antibody for total Histone H3 as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity for H3K27me3 and normalize it to the total Histone H3 signal to determine the relative reduction in methylation.

Conclusion and Future Directions

Tanshindiols B and C have been identified as potent, SAM-competitive inhibitors of the EZH2 histone methyltransferase.[5][6][8] They effectively reduce H3K27 trimethylation and inhibit the proliferation of EZH2-dependent cancer cells.[5][6][8] These findings strongly suggest that the tanshindiol scaffold is a valuable starting point for the design and development of a new class of EZH2 inhibitors.[5][8] Future research should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies to assess the therapeutic potential of these compounds.

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tanshindiols in Epigenetic Regulation: A Technical Guide on EZH2 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: Epigenetic modifications are critical drivers in the initiation and progression of various cancers, making the enzymes that mediate these changes prime targets for therapeutic intervention. Tanshindiols, a class of bioactive compounds derived from Salvia miltiorrhiza, have emerged as potential epigenetic modulators. This technical guide provides an in-depth analysis of the role of Tanshindiol compounds in epigenetic regulation, with a primary focus on their potent inhibitory effects on the Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase. We consolidate the available quantitative data, detail relevant experimental methodologies, and visualize the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Tanshindiols and Epigenetic Regulation

Tanshinones and their derivatives, including Tanshindiols, are lipophilic compounds extracted from the dried root of Salvia miltiorrhiza (Danshen).[1][2] These natural products have a long history in traditional medicine and have been extensively studied for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities.[2][3][4] The anti-tumor mechanisms of the broader tanshinone family are multifaceted, involving the induction of apoptosis and autophagy, regulation of the cell cycle, and modulation of major signaling cascades such as the PI3K/Akt and MAPK pathways.[1][5]

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence.[6][7] Key epigenetic mechanisms include DNA methylation, post-translational modifications of histone proteins, and regulation by non-coding RNAs.[6] The dysregulation of these processes is a hallmark of cancer, leading to the silencing of tumor suppressor genes or the activation of oncogenes.[7] Enzymes that write, erase, or read these epigenetic marks, such as histone methyltransferases (HMTs), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs), are therefore highly attractive targets for therapeutic development.[6][7]

Recent investigations have revealed that the anti-cancer effects of Tanshindiols may be directly linked to the epigenetic machinery. Specifically, Tanshindiol B and Tanshindiol C have been identified as potent inhibitors of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[6][8][9] This guide focuses on the technical details of this interaction, providing the foundational knowledge needed to explore Tanshindiols as a new class of epigenetic cancer therapeutics.

Quantitative Data: EZH2 Inhibition by Tanshindiols

An in vitro enzymatic assay was performed to screen for small molecule inhibitors of EZH2 methyltransferase activity. This screening identified Tanshindiol B and Tanshindiol C as potent inhibitors of the enzyme.[6][8][9] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to reduce EZH2 activity by 50%, were determined. The data underscores the potent and specific nature of this inhibition.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

| Tanshindiol B | EZH2 Histone Methyltransferase | 0.52 | Competitive with S-adenosylmethionine (SAM) |

| Tanshindiol C | EZH2 Histone Methyltransferase | 0.55 | Competitive with S-adenosylmethionine (SAM) |

| Data sourced from Woo J, et al. Bioorg Med Chem Lett. 2014.[8][9] |

Signaling Pathway of Tanshindiol-Mediated EZH2 Inhibition

Tanshindiols exert their epigenetic effect by directly targeting the EZH2 enzyme. Based on enzyme kinetics and molecular docking studies, the proposed mechanism is competitive inhibition with respect to the methyl donor, S-adenosylmethionine (SAM).[8][9] By blocking the activity of EZH2, Tanshindiols prevent the trimethylation of H3K27. A reduction in the repressive H3K27me3 mark on the promoters of target genes leads to a more open chromatin structure and the subsequent reactivation of tumor suppressor gene expression, ultimately inhibiting cancer cell growth.[6][8]

Caption: Proposed mechanism of Tanshindiol action on the EZH2 signaling pathway.

Experimental Protocols & Methodologies

The identification of Tanshindiols as EZH2 inhibitors involved a series of key experiments. Below are detailed overviews of the methodologies employed.

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

-

Objective: To quantify the inhibitory effect of Tanshindiols on the enzymatic activity of EZH2.

-

Principle: This assay measures the transfer of a methyl group from the donor SAM to a histone H3 substrate. The inhibition is quantified by measuring the reduction in methylation in the presence of the test compound.

-

Methodology:

-

Reagents: Recombinant human EZH2 complex, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM), and a detection antibody specific for trimethylated H3K27.

-

Procedure:

-

The EZH2 enzyme is pre-incubated with varying concentrations of Tanshindiol A, B, or C in an assay buffer for a defined period (e.g., 15-30 minutes).

-

The methyltransferase reaction is initiated by adding the histone H3 peptide substrate and SAM. The reaction proceeds for a set time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of methylated H3 peptide is quantified, typically using an ELISA-based format. The methylated peptide is captured on a streptavidin-coated plate and detected with a specific primary antibody (anti-H3K27me3) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is developed with a chromogenic substrate (e.g., TMB) and read on a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

-

Western Blot Analysis for Cellular H3K27me3 Levels

-

Objective: To determine if Tanshindiol treatment reduces global H3K27me3 levels within cancer cells.

-

Principle: This immunoassay uses antibodies to detect the levels of a specific protein (H3K27me3) in cell lysates separated by size.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., Pfeiffer, a lymphoma line with an EZH2 activating mutation) are cultured under standard conditions.[8][9] Cells are treated with various concentrations of Tanshindiol C or a vehicle control for a specified duration (e.g., 48-72 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total Histone H3 is used on a parallel blot as a loading control.

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.

-

Analysis: The band intensity for H3K27me3 is normalized to the total Histone H3 band intensity to determine the relative change in methylation levels.

-

Experimental and Logical Workflow

The logical progression from initial screening to cellular validation is a critical workflow in drug discovery. This process ensures that an observed in vitro effect translates to a functional cellular outcome.

Caption: Logical workflow from in vitro discovery to cellular validation of Tanshindiols.

Conclusion and Future Directions

The existing evidence strongly positions Tanshindiol B and Tanshindiol C as potent, direct inhibitors of the EZH2 histone methyltransferase.[6][8][9] This activity provides a clear mechanistic link between these natural products and epigenetic regulation, presenting a compelling rationale for their development as anti-cancer agents, particularly for malignancies driven by EZH2 overactivity.

While these findings are significant, further research is required:

-

This compound: The epigenetic activity of this compound has not been reported in the reviewed literature. Its structural similarity to Tanshindiols B and C suggests it may have similar properties, warranting direct investigation.

-

HDAC and DNMT Activity: The effects of Tanshindiols on other key epigenetic regulators, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), remain unknown and represent an important area for future study.

-

In Vivo Efficacy: Preclinical studies in animal xenograft models are necessary to validate the anti-tumor effects and epigenetic modulation observed in vitro.

-

Target Gene Analysis: Advanced techniques like ChIP-seq and RNA-seq should be employed to identify the specific tumor suppressor genes that are reactivated by Tanshindiol treatment.

References

- 1. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]

- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of tanshinones, the natural products from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Natural Products Impacting DNA Methyltransferases and Histone Deacetylases [frontiersin.org]

- 8. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]

- 9. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Mechanisms of Tanshindiol A: An In-depth Technical Guide on Nrf2 and Sirtuin 1 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol A, a derivative of tanshinone, has garnered interest for its potential therapeutic properties. While research into its specific mechanisms of action is ongoing, emerging evidence suggests that its effects may be mediated, at least in part, through the activation of two critical cellular signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Sirtuin 1 (SIRT1) pathway. This technical guide provides a comprehensive overview of the current understanding of how this compound may influence these pathways, drawing on data from related compounds and outlining the experimental methodologies used to investigate these interactions.

It is important to note that direct and detailed studies on this compound's activation of Nrf2 and SIRT1 pathways are limited in the currently available scientific literature. Therefore, this guide also draws upon findings from closely related tanshinone compounds to infer potential mechanisms of action for this compound.

Core Signaling Pathways

The Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

The Sirtuin 1 (SIRT1) Pathway

SIRT1 is a NAD+-dependent protein deacetylase that plays a crucial role in regulating a wide range of cellular processes, including metabolism, DNA repair, inflammation, and cellular senescence.[1][2] Its activity is intrinsically linked to the cellular energy state, as it utilizes NAD+ as a cofactor.[1] SIRT1 activation can be achieved through various mechanisms, including allosteric modulation by small molecules. Once activated, SIRT1 deacetylates a multitude of downstream targets, including transcription factors like p53 and forkhead box O (FOXO) proteins, as well as the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] The deacetylation of these targets modulates their activity, leading to beneficial cellular effects such as enhanced mitochondrial biogenesis, improved metabolic function, and increased resistance to oxidative stress.[1][2]

Quantitative Data Summary

As direct quantitative data for this compound is scarce, the following tables summarize findings for related tanshinone compounds to provide a reference for potential effects.

Table 1: Effect of Tanshinones on Nrf2 Pathway Components

| Compound | Cell Line | Treatment Concentration | Target Protein | Fold Change (vs. Control) | Reference |

| Tanshinone IIA | Not Specified | Not Specified | Nrf2 | Increased Nuclear Translocation | [3] |

| Tanshinone IIA | Not Specified | Not Specified | HO-1 | Upregulation | [3] |

| Tanshinone IIA | Not Specified | Not Specified | NQO1 | Upregulation | [4] |

| Tanshindiol C | Macrophages | Not Specified | Nrf2 | Activator |

Table 2: Effect of Tanshinones on SIRT1 Pathway Components

| Compound | Cell Line/Model | Treatment Concentration | Effect | Assay Type | Reference |

| Tanshindiol C | Macrophages | Not Specified | Activator | Not Specified |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in studies investigating the effects of compounds like this compound on the Nrf2 and SIRT1 pathways.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of Nrf2, Keap1, HO-1, NQO1, and SIRT1 in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, RAW 264.7) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, SIRT1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Luciferase Reporter Assay for Nrf2 Transcriptional Activity

Objective: To assess the ability of this compound to activate the transcriptional activity of Nrf2.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) sequence and a Renilla luciferase control plasmid for normalization.

-

Cell Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-